2-(1,2-Dicarboxyethoxy)-3-hydroxybutanedioic acid
2-(1,2-Dicarboxyethoxy)-3-hydroxybutanedioic acid
Brand Name:
Vulcanchem
CAS No.:
111451-13-9
VCID:
VC20902607
InChI:
InChI=1S/C8H10O10.4Na/c9-3(10)1-2(6(12)13)18-5(8(16)17)4(11)7(14)15;;;;/h2,4-5,11H,1H2,(H,9,10)(H,12,13)(H,14,15)(H,16,17);;;;/q;4*+1/p-4
SMILES:
C(C(C(=O)[O-])OC(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Molecular Formula:
C8H11NaO10
Molecular Weight:
354.09 g/mol
2-(1,2-Dicarboxyethoxy)-3-hydroxybutanedioic acid
CAS No.: 111451-13-9
Cat. No.: VC20902607
Molecular Formula: C8H11NaO10
Molecular Weight: 354.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111451-13-9 |
|---|---|
| Molecular Formula | C8H11NaO10 |
| Molecular Weight | 354.09 g/mol |
| IUPAC Name | tetrasodium;2-(1,2-dicarboxylatoethoxy)-3-hydroxybutanedioate |
| Standard InChI | InChI=1S/C8H10O10.4Na/c9-3(10)1-2(6(12)13)18-5(8(16)17)4(11)7(14)15;;;;/h2,4-5,11H,1H2,(H,9,10)(H,12,13)(H,14,15)(H,16,17);;;;/q;4*+1/p-4 |
| Standard InChI Key | HEVUDNOESBVZAL-UHFFFAOYSA-M |
| SMILES | C(C(C(=O)[O-])OC(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
| Canonical SMILES | C(C(C(=O)[O-])OC(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator